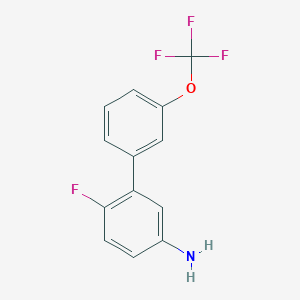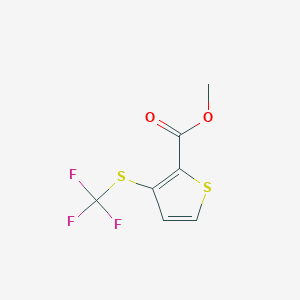
Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate is a thiophene derivative that has garnered interest due to its unique chemical structure and properties. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The incorporation of a trifluoromethyl group at the 3-position of the thiophene ring significantly alters the compound’s electronic and steric properties, making it a valuable compound for various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride as a catalyst . Another approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods are scalable and provide high yields of the desired products .
化学反应分析
Types of Reactions: Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .
科学研究应用
Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions and pathways.
Medicine: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities
作用机制
The mechanism of action of methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The thiophene ring system can participate in π-π interactions and hydrogen bonding, affecting the compound’s overall activity .
相似化合物的比较
- Methyl 3-aminobenzo[b]thiophene-2-carboxylate
- Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate
- Methyl 3-hydroxythiophene-2-carboxylate
Comparison: Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties.
属性
分子式 |
C7H5F3O2S2 |
|---|---|
分子量 |
242.2 g/mol |
IUPAC 名称 |
methyl 3-(trifluoromethylsulfanyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H5F3O2S2/c1-12-6(11)5-4(2-3-13-5)14-7(8,9)10/h2-3H,1H3 |
InChI 键 |
FDLXUMRYBNMMJC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CS1)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


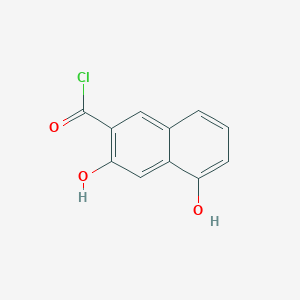



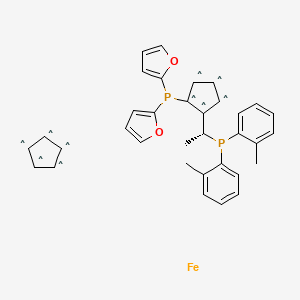




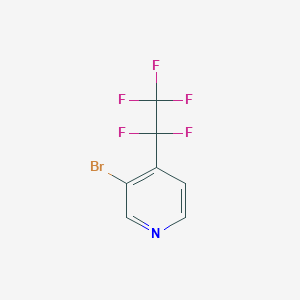
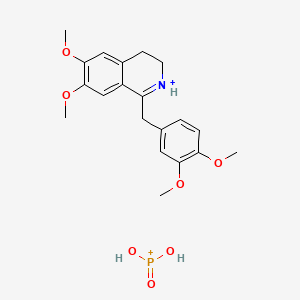
![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)

